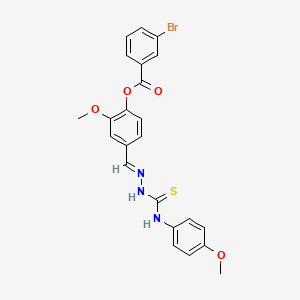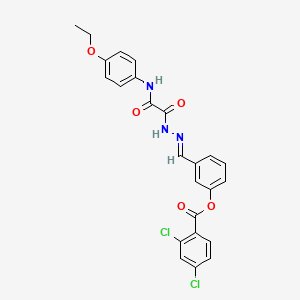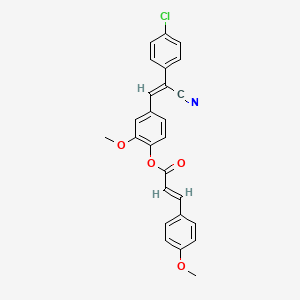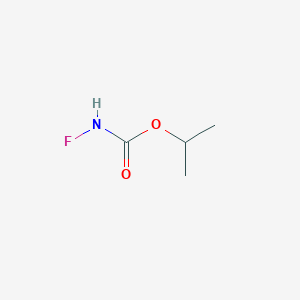
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound belonging to the hydrazone class. Hydrazones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, features a bromine atom, a methoxybenzylidene group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3-bromo-benzohydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 3-Bromo-benzohydrazide: This is synthesized by reacting 3-bromo-benzoyl chloride with hydrazine hydrate in an ethanol solution.
Condensation Reaction: The 3-bromo-benzohydrazide is then reacted with 2-methoxybenzaldehyde in ethanol under reflux to form the desired hydrazone compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Biology
Biologically, hydrazones are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique structure, is investigated for similar activities, particularly in inhibiting specific enzymes or pathways in microbial and cancer cells.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, especially its role as an anticancer agent. Its ability to induce apoptosis in cancer cells is a significant area of research.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application but often involve inhibition of key enzymes or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 3-Bromo-N-(2-methoxybenzylidene)benzohydrazide
- N-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methoxybenzylidene group provides distinct electronic and steric properties, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
765276-28-6 |
|---|---|
分子式 |
C17H16BrN3O3 |
分子量 |
390.2 g/mol |
IUPAC 名称 |
3-bromo-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-24-15-8-3-2-5-13(15)10-20-21-16(22)11-19-17(23)12-6-4-7-14(18)9-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI 键 |
MRXSMZUOGXVVEG-KEBDBYFISA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
规范 SMILES |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)




![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)



![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

